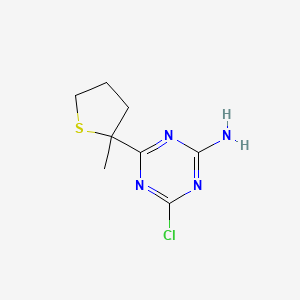![molecular formula C9H17NO2 B13206108 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol is a bicyclic compound featuring an oxabicyclo[321]octane core with an aminoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor to form the oxabicyclo[32Specific reaction conditions, such as the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride, are often employed to facilitate the ring-opening polymerization of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, diazomethane for ring enlargement, and various organic bases for enantioselective synthesis .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitrous acid deamination of the compound can lead to the formation of classical and non-classical carbonium ions .
科学的研究の応用
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials
作用機序
The mechanism of action of 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Uniqueness
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol is unique due to its specific combination of an oxabicyclo[3.2.1]octane core and an aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
2-(2-aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C9H17NO2/c10-6-5-9(11)4-3-7-1-2-8(9)12-7/h7-8,11H,1-6,10H2 |
InChIキー |
WWRSJKLQZQMETB-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CCC1O2)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
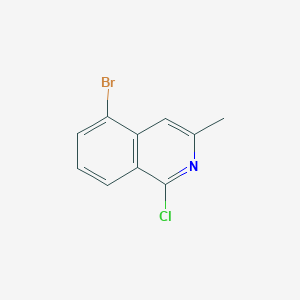
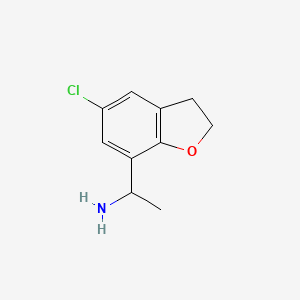
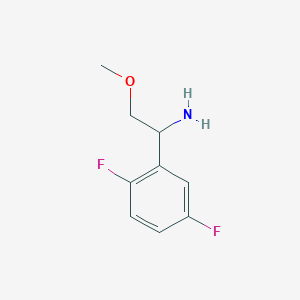
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)


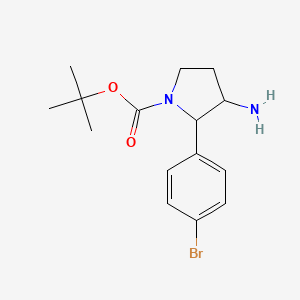
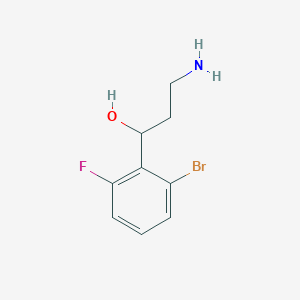
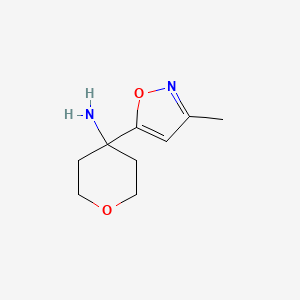
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

